molecular formula C12H17NO2 B8053018 (S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide

Cat. No. B8053018
M. Wt: 207.27 g/mol
InChI Key: UXLCWYBQDGCVQE-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08673908B2

Procedure details

2-Hydroxy-2-phenylacetic acid (500 mg, 3.29 mmol) was dissolved in dichloromethane (7.5 mL). To this, pyridine (0.532 mL, 6.58 mmol), DMAP (40 mg, 0.33 mmol) and trimethylsilyl chloride (0.835 mL, 6.58 mmol) were added at room temperature and the mixture was stirred for 7.8 hours. After the reaction mixture was cooled to 0° C., N,N-dimethylformamide (0.050 mL) and oxalyl chloride (0.301 mL, 3.45 mmol) were added thereto, and the mixture was stirred at a temperature of 0° C. to room temperature for 1 hour. After the reaction mixture was cooled to 0° C. again, a pyridine solution (0.878 mL) of diethylamine (0.374 mL, 3.62 mmol) was added thereto, and the mixture was stirred at a temperature of 0° C. to room temperature for 2 hours. Then, a methanol solution (5 mL) of citric acid (695 mg, 3.62 mmol) was added to the reaction mixture, and the mixture was stirred at room temperature for 12 hours. After addition of ethyl acetate, the reaction mixture was filtered. One mol/L hydrochloric acid was added to the filtrate, and extraction with ethyl acetate was performed, followed by washing with saturated sodium carbonate and brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and thereby N,N-diethyl-2-hydroxy-2-phenylacetamide (Compound ED) (606 mg, yield: 89%) was obtained.
Quantity
0.374 mL
Type
reactant
Reaction Step One
Quantity
0.878 mL
Type
solvent
Reaction Step One
Quantity
0.301 mL
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
solvent
Reaction Step Two
Quantity
0.835 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mg
Type
catalyst
Reaction Step Three
Quantity
0.532 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
695 mg
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([OH:5])=O.C[Si](Cl)(C)C.C(Cl)(=O)C(Cl)=O.[CH2:23]([NH:25][CH2:26][CH3:27])[CH3:24].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>ClCCl.CN(C1C=CN=CC=1)C.C(OCC)(=O)C.CO.N1C=CC=CC=1.CN(C)C=O>[CH2:23]([N:25]([CH2:26][CH3:27])[C:3](=[O:5])[CH:2]([OH:1])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:24]

Inputs

Step One
Name
Quantity
0.374 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0.878 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.301 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.05 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.835 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
40 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
0.532 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
500 mg
Type
reactant
Smiles
OC(C(=O)O)C1=CC=CC=C1
Name
Quantity
7.5 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
695 mg
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 7.8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at a temperature of 0° C. to room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to 0° C. again
STIRRING
Type
STIRRING
Details
the mixture was stirred at a temperature of 0° C. to room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
One mol/L hydrochloric acid was added to the filtrate, and extraction with ethyl acetate
WASH
Type
WASH
Details
by washing with saturated sodium carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
7.8 h
Name
Type
product
Smiles
C(C)N(C(C(C1=CC=CC=C1)O)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 606 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08673908B2

Procedure details

2-Hydroxy-2-phenylacetic acid (500 mg, 3.29 mmol) was dissolved in dichloromethane (7.5 mL). To this, pyridine (0.532 mL, 6.58 mmol), DMAP (40 mg, 0.33 mmol) and trimethylsilyl chloride (0.835 mL, 6.58 mmol) were added at room temperature and the mixture was stirred for 7.8 hours. After the reaction mixture was cooled to 0° C., N,N-dimethylformamide (0.050 mL) and oxalyl chloride (0.301 mL, 3.45 mmol) were added thereto, and the mixture was stirred at a temperature of 0° C. to room temperature for 1 hour. After the reaction mixture was cooled to 0° C. again, a pyridine solution (0.878 mL) of diethylamine (0.374 mL, 3.62 mmol) was added thereto, and the mixture was stirred at a temperature of 0° C. to room temperature for 2 hours. Then, a methanol solution (5 mL) of citric acid (695 mg, 3.62 mmol) was added to the reaction mixture, and the mixture was stirred at room temperature for 12 hours. After addition of ethyl acetate, the reaction mixture was filtered. One mol/L hydrochloric acid was added to the filtrate, and extraction with ethyl acetate was performed, followed by washing with saturated sodium carbonate and brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and thereby N,N-diethyl-2-hydroxy-2-phenylacetamide (Compound ED) (606 mg, yield: 89%) was obtained.
Quantity
0.374 mL
Type
reactant
Reaction Step One
Quantity
0.878 mL
Type
solvent
Reaction Step One
Quantity
0.301 mL
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
solvent
Reaction Step Two
Quantity
0.835 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mg
Type
catalyst
Reaction Step Three
Quantity
0.532 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
695 mg
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([OH:5])=O.C[Si](Cl)(C)C.C(Cl)(=O)C(Cl)=O.[CH2:23]([NH:25][CH2:26][CH3:27])[CH3:24].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>ClCCl.CN(C1C=CN=CC=1)C.C(OCC)(=O)C.CO.N1C=CC=CC=1.CN(C)C=O>[CH2:23]([N:25]([CH2:26][CH3:27])[C:3](=[O:5])[CH:2]([OH:1])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:24]

Inputs

Step One
Name
Quantity
0.374 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0.878 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.301 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.05 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.835 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
40 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
0.532 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
500 mg
Type
reactant
Smiles
OC(C(=O)O)C1=CC=CC=C1
Name
Quantity
7.5 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
695 mg
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 7.8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at a temperature of 0° C. to room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to 0° C. again
STIRRING
Type
STIRRING
Details
the mixture was stirred at a temperature of 0° C. to room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
One mol/L hydrochloric acid was added to the filtrate, and extraction with ethyl acetate
WASH
Type
WASH
Details
by washing with saturated sodium carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
7.8 h
Name
Type
product
Smiles
C(C)N(C(C(C1=CC=CC=C1)O)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 606 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.